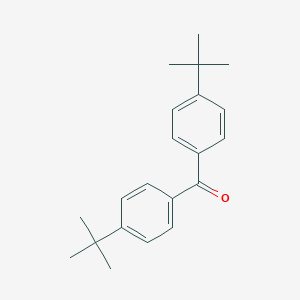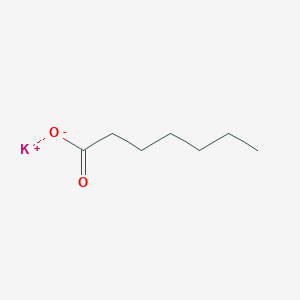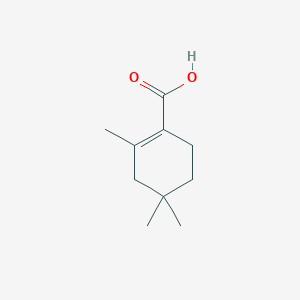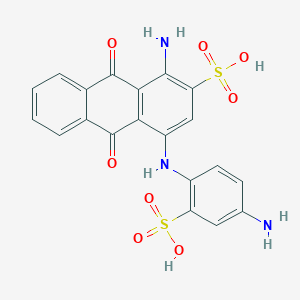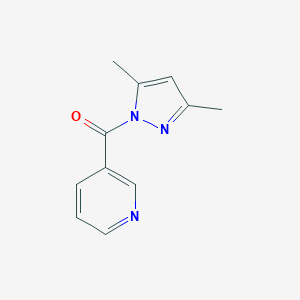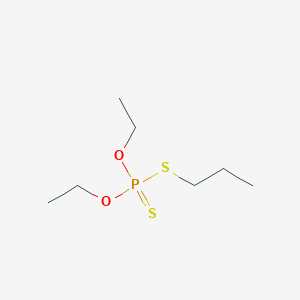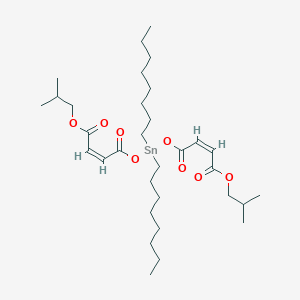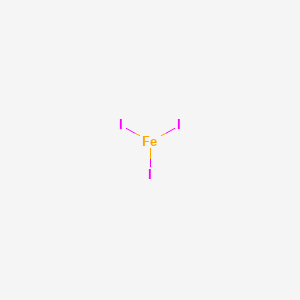
Triiodoiron
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triiodoiron, also known as T3, is a thyroid hormone that plays a vital role in the regulation of metabolism, growth and development, and the maintenance of body temperature. Triiodoiron is synthesized in the thyroid gland by the enzymatic conversion of thyroxine (T4) into T3. The hormone is transported through the bloodstream and binds to specific receptors in target cells, where it exerts its physiological effects.
Mécanisme D'action
The physiological effects of triiodoiron are mediated by binding to specific nuclear receptors, known as thyroid hormone receptors (TRs). These receptors are present in almost all cells in the body and regulate gene expression in response to changes in thyroid hormone levels. The binding of Triiodoiron to TRs leads to the activation or repression of target genes, resulting in changes in cellular metabolism, growth, and development.
Effets Biochimiques Et Physiologiques
Triiodoiron has a wide range of biochemical and physiological effects, including the regulation of metabolism, thermogenesis, and growth and development. It has been shown to increase metabolic rate, stimulate lipolysis, and enhance glucose uptake in target tissues. Triiodoiron also plays a critical role in the development of the nervous system, bone growth, and the regulation of body temperature.
Avantages Et Limitations Des Expériences En Laboratoire
Triiodoiron is a powerful tool for investigating the role of thyroid hormones in metabolism, growth, and development. It has been used extensively in animal studies to investigate the effects of thyroid hormone deficiency and excess on various physiological processes. However, the use of triiodoiron in laboratory experiments is limited by its potential to cause thyroid hormone disruption and the need for careful dosing and monitoring.
Orientations Futures
There are several areas of research that hold promise for the future of triiodoiron research. These include investigating the role of thyroid hormones in the regulation of energy balance and metabolic disorders, exploring the potential therapeutic applications of triiodoiron in the treatment of obesity and metabolic diseases, and developing new methods for the targeted delivery of thyroid hormones to specific tissues.
Conclusion:
Triiodoiron is a critical hormone that plays a vital role in the regulation of metabolism, growth, and development. Its physiological effects are mediated by binding to specific nuclear receptors, leading to changes in gene expression and cellular metabolism. Triiodoiron has been extensively studied for its role in metabolism, thermogenesis, and growth and development, and holds promise for the development of new therapeutic interventions for metabolic disorders.
Méthodes De Synthèse
The synthesis of triiodoiron is a complex process that involves the enzymatic conversion of thyroxine (T4) into Triiodoiron. This process is catalyzed by the enzyme 5'-deiodinase, which removes an iodine atom from the outer ring of T4 to produce Triiodoiron. The synthesis of Triiodoiron is regulated by the hypothalamus-pituitary-thyroid axis, which responds to changes in circulating levels of thyroid hormones.
Applications De Recherche Scientifique
Triiodoiron has been extensively studied for its role in metabolism, growth and development, and thermogenesis. It has also been investigated for its potential therapeutic applications, including the treatment of hypothyroidism, obesity, and metabolic disorders. Triiodoiron has been shown to have beneficial effects on lipid metabolism, insulin sensitivity, and energy expenditure.
Propriétés
Numéro CAS |
15600-49-4 |
|---|---|
Nom du produit |
Triiodoiron |
Formule moléculaire |
FeI3 |
Poids moléculaire |
436.56 g/mol |
Nom IUPAC |
triiodoiron |
InChI |
InChI=1S/Fe.3HI/h;3*1H/q+3;;;/p-3 |
Clé InChI |
HEJPGFRXUXOTGM-UHFFFAOYSA-K |
SMILES |
[Fe](I)(I)I |
SMILES canonique |
[Fe+3].[I-].[I-].[I-] |
Autres numéros CAS |
15600-49-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



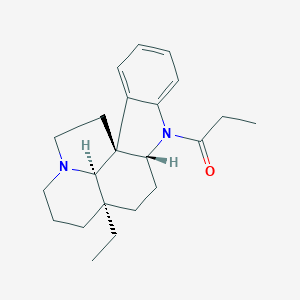
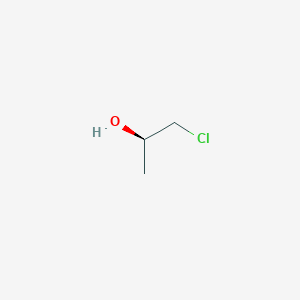
![1,1,1-Trichloro-2-[chloro-(1,1,1-trichloro-2-methylpropan-2-yl)oxyphosphoryl]oxy-2-methylpropane](/img/structure/B101055.png)
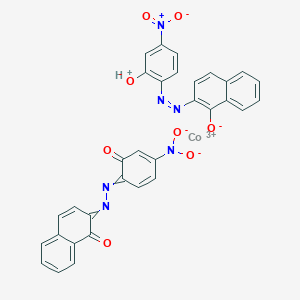
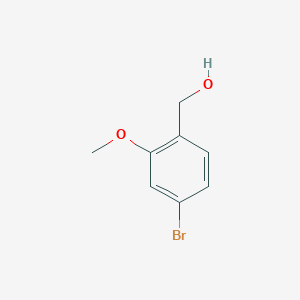
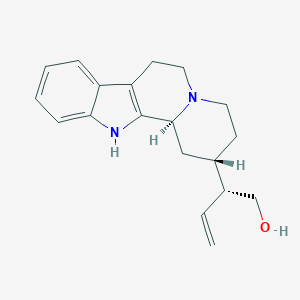
![3-Bromothieno[2,3-c]pyridine](/img/structure/B101063.png)
